molecular formula C10H12ClNO B13039362 (R)-8-Chloro-6-methylchroman-4-amine

(R)-8-Chloro-6-methylchroman-4-amine

Cat. No.: B13039362
M. Wt: 197.66 g/mol
InChI Key: YMWFYNANVKWNEW-SECBINFHSA-N
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Description

®-8-Chloro-6-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position. The ® designation indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Chloro-6-methylchroman-4-amine typically involves several steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative.

    Formation of the Chroman Ring: This can be achieved through cyclization reactions, often involving the use of Lewis acids as catalysts.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Introduction of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

    Introduction of the Amine Group: Amination can be achieved through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of ®-8-Chloro-6-methylchroman-4-amine would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Types of Reactions:

    Oxidation: ®-8-Chloro-6-methylchroman-4-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

®-8-Chloro-6-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-8-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it might inhibit a key enzyme in a metabolic pathway, resulting in therapeutic effects.

Comparison with Similar Compounds

    (S)-8-Chloro-6-methylchroman-4-amine: The left-handed enantiomer, which may have different biological activities.

    8-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with distinct chemical properties.

    6-Methylchroman-4-amine: Lacks the chlorine atom, leading to different reactivity and applications.

Uniqueness: ®-8-Chloro-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(4R)-8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

YMWFYNANVKWNEW-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Cl)OCC[C@H]2N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

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